磷酸锂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

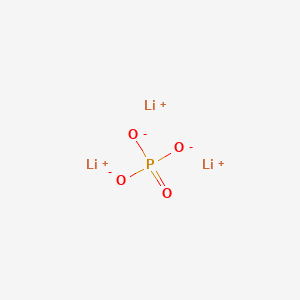

Lithium phosphate, with the chemical formula Li₃PO₄, is an inorganic compound that is commonly used in various industrial and scientific applications. It is a white, crystalline powder that is insoluble in water but soluble in acids. Lithium phosphate is known for its high thermal stability and is often used in the production of lithium-ion batteries, ceramics, and glass.

Synthetic Routes and Reaction Conditions:

Solid-State Reaction: Lithium phosphate can be synthesized through a solid-state reaction involving lithium carbonate (Li₂CO₃) and phosphoric acid (H₃PO₄). The reaction is typically carried out at high temperatures (around 800°C) to ensure complete conversion.

Wet Chemical Method: Another common method involves the reaction of lithium hydroxide (LiOH) with phosphoric acid (H₃PO₄) at a lower temperature (around 40°C). The resulting lithium phosphate precipitate is then filtered, washed, and dried.

Industrial Production Methods:

Microwave-Assisted Hydrothermal Synthesis: This method involves the use of microwave radiation to heat a mixture of lithium hydroxide and phosphoric acid in an aqueous solution.

Solid-State Method: This method involves mixing lithium carbonate and phosphoric acid, followed by heating the mixture to high temperatures to form lithium phosphate.

Types of Reactions:

Double Displacement Reactions: Lithium phosphate can undergo double displacement reactions with other compounds.

Acid-Base Reactions: Lithium phosphate can react with acids to form lithium salts and phosphoric acid. For instance, it reacts with hydrochloric acid to produce lithium chloride and phosphoric acid.

Common Reagents and Conditions:

Reagents: Common reagents include lithium hydroxide, phosphoric acid, and lithium carbonate.

Conditions: Reactions are typically carried out at varying temperatures depending on the desired product and method used.

Major Products:

Lithium Hydroxide: Formed in reactions with hydroxides.

Lithium Salts: Formed in reactions with acids.

Chemistry:

Battery Technology: Lithium phosphate is a key component in lithium-ion batteries, particularly in the form of lithium iron phosphate (LiFePO₄), which is used as a cathode material.

Catalysis: It is used as a catalyst in various chemical reactions due to its thermal stability and reactivity.

Biology and Medicine:

Pharmaceuticals: Lithium phosphate is used in the formulation of certain medications, particularly those used to treat bipolar disorder.

Industry:

Ceramics and Glass: It is used in the production of ceramics and glass due to its ability to improve thermal and mechanical properties.

Electronics: Used in the manufacturing of electronic components due to its high thermal stability and conductivity.

科学研究应用

储能

磷酸锂: 是磷酸铁锂 (LiFePO₄) 电池的关键组成部分,以其安全性、长循环寿命和环保性而著称 . 这些电池在储能系统中至关重要,包括家庭储能和电动汽车 (EV),它们提供了可靠且可持续的能源 .

医疗器械

在医疗领域,LiFePO₄ 电池为便携式医疗设备、患者监控系统和紧急备份系统等设备提供动力 . 它们的稳定性和提供高功率的能力使它们适合于关键的医疗保健应用。

电子产品

磷酸锂: 电池被应用于各种消费电子产品,如移动电源、笔记本电脑和电动自行车 . 它们提供高度的安全性以及长的循环寿命,使它们成为便携式电子设备的理想选择。

汽车行业

汽车行业已将磷酸锂用于其LFP 电池,这些电池越来越多地用于电动汽车,因为它们具有高安全性、可靠性和长循环寿命 . 这些电池也不易发生热失控,因此是电动汽车制造商更安全的选择。

航空航天应用

锂离子电池: 采用磷酸锂正极,由于其高比能和易燃电解质,在航空航天领域得到应用,需要仔细设计和危险控制 . 它们对于为各种太空应用提供动力至关重要,确保在极端条件下的安全性和可靠性。

环境科学

磷酸锂: 在环境科学中发挥作用,为从稀释来源(如海水和地下水)中高效、环保地提取锂提供了一种方法 . 这一点对于支持可再生能源和辅助储能系统的应用至关重要。

农业

在农业领域,磷酸锂电池用于为农业设备和工具供电,支持智能灌溉系统,并在停电时提供紧急备份 . 它们有助于优化资源利用并减少对化石燃料的依赖。

环境影响管理

对废弃锂离子电池的研究,这些电池通常含有磷酸锂,重点关注了解它们的环境影响、污染源和途径 . 正确处置和回收这些电池对于防止土壤、水和空气污染至关重要。

作用机制

Target of Action

Lithium phosphate primarily targets several enzymes and proteins in the body. It is known to inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase . These enzymes play crucial roles in various cellular processes, including signal transduction, cell proliferation, and neuronal plasticity .

Mode of Action

Lithium phosphate interacts with its targets by competing with other ions, particularly magnesium and sodium . By displacing these ions, lithium phosphate can inhibit the activity of targeted enzymes . For instance, it inhibits GSK-3, a key enzyme involved in various cellular processes, including cell division and insulin regulation . Similarly, lithium phosphate inhibits inositol monophosphatase, thereby affecting the phosphatidylinositol signaling pathway .

Biochemical Pathways

Lithium phosphate affects several biochemical pathways. It is known to reduce amyloid deposition and tau phosphorylation, enhance autophagy, neurogenesis, and synaptic plasticity, regulate cholinergic and glucose metabolism, inhibit neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . These effects can lead to neuroprotective outcomes, particularly in the context of neurodegenerative disorders like Alzheimer’s disease .

Pharmacokinetics

The pharmacokinetics of lithium phosphate involves its absorption, distribution, metabolism, and excretion (ADME). The pharmacokinetics of lithium phosphate is linear within the dose regimen used in clinical practice . Therapeutic drug monitoring remains a key component of clinical surveillance due to lithium’s narrow therapeutic index .

Result of Action

The molecular and cellular effects of lithium phosphate’s action are diverse and significant. It has neuroprotective properties, reducing neuronal damage in conditions like Alzheimer’s disease by acting on multiple neuropathological targets . It also has mood-stabilizing effects, making it an effective treatment for bipolar disorder . Furthermore, lithium phosphate can lead to changes in neurotransmission and gene transcription .

Action Environment

The action, efficacy, and stability of lithium phosphate can be influenced by various environmental factors. For instance, the leaching of lithium from discharged batteries and its subsequent migration through soil and water represents serious environmental hazards . On the other hand, lithium phosphate is an important material in battery technology and catalysis, and its precipitation in a supersaturated solution has been studied for its kinetics . The environmental impact of lithium phosphate batteries has also been analyzed, with a focus on their potential for environmental emission reduction .

生化分析

Biochemical Properties

Lithium phosphate participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, often acting as a competitive inhibitor for other cations, particularly sodium and magnesium . The nature of these interactions is primarily competitive, with lithium phosphate mimicking the structure of these other ions and binding to their active sites .

Cellular Effects

Lithium phosphate can influence cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, lithium, a component of lithium phosphate, is known to inhibit GSK-3, a kinase involved in numerous cellular processes, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of action of lithium phosphate is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. One of the key mechanisms is the inhibition of GSK-3, which leads to changes in gene expression and impacts various cellular processes . Additionally, lithium phosphate may bind to other biomolecules, affecting enzyme activity and leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium phosphate can change over time. Studies have shown that lithium phosphate can precipitate in a supersaturated solution, with the kinetics of this process being influenced by various factors . Furthermore, lithium phosphate has been found to have a significant impact on the cycling stability of lithium-ion batteries, indicating its potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of lithium phosphate can vary with different dosages in animal models. For instance, studies have shown that lithium, a component of lithium phosphate, can have beneficial effects on motor behavior in zebrafish at certain dosages . At higher doses, lithium can lead to significant polydipsia in both healthy controls and mutant mice .

Metabolic Pathways

Lithium phosphate is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

Lithium phosphate can be transported and distributed within cells and tissues. Unlike other biologically significant ions, lithium is not closely regulated in body fluids . It is absorbed from the soil through roots and transferred to various organs or tissues through phosphate transporters .

相似化合物的比较

Lithium Iron Phosphate (LiFePO₄): Used as a cathode material in lithium-ion batteries, known for its high safety and stability.

Lithium Cobalt Oxide (LiCoO₂): Another cathode material used in lithium-ion batteries, known for its high energy density but lower thermal stability compared to lithium iron phosphate.

Uniqueness:

Thermal Stability: Lithium phosphate is more thermally stable compared to other lithium compounds, making it suitable for high-temperature applications.

Safety: It is considered safer for use in batteries compared to lithium cobalt oxide due to its lower risk of thermal runaway.

属性

CAS 编号 |

10377-52-3 |

|---|---|

分子式 |

H3LiO4P |

分子量 |

105.0 g/mol |

IUPAC 名称 |

trilithium;phosphate |

InChI |

InChI=1S/Li.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI 键 |

OQPHEVHDBFEJRQ-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].[Li+].[O-]P(=O)([O-])[O-] |

规范 SMILES |

[Li].OP(=O)(O)O |

Key on ui other cas no. |

10377-52-3 |

物理描述 |

DryPowde |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)